Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate
CAS No.: 889947-74-4
Cat. No.: VC3238913
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889947-74-4 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | ethyl 1-(4-aminophenyl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-4-3-9-16(10-11)13-7-5-12(15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 |
| Standard InChI Key | SIHMOCUKGLIOKH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N |
| Canonical SMILES | CCOC(=O)C1CCCN(C1)C2=CC=C(C=C2)N |
Introduction
Ethyl 1-(4-aminophenyl)piperidine-3-carboxylate is a compound belonging to the class of piperidine derivatives, which are characterized by a six-membered heterocyclic amine structure. This compound features an ethyl ester group, a piperidine ring, and an amino-substituted phenyl group at the 4-position. Its chemical formula is not explicitly mentioned in the available literature, but based on similar compounds, it is expected to be similar to C₁₅H₁₈N₂O₂, with a molecular weight that would be comparable to other piperidine derivatives.
Synthesis
The synthesis of ethyl 1-(4-aminophenyl)piperidine-3-carboxylate can be achieved through methods similar to those used for other piperidine derivatives. These methods often involve the reaction of piperidine derivatives with carboxylic acids or their esters, using coupling agents to facilitate the formation of the ethyl ester. Reaction conditions, including temperature, time, and solvent choice, are crucial for optimizing yield and purity.
Potential Applications
Piperidine derivatives, including ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, have potential applications in medicinal chemistry due to their diverse biological activities. Compounds with similar structures have shown anti-inflammatory effects and interactions with neurotransmitter systems, suggesting potential therapeutic applications. The amino group allows for hydrogen bonding with enzymes or receptors, potentially influencing biological pathways.
Physical and Chemical Data
Given the lack of specific data for ethyl 1-(4-aminophenyl)piperidine-3-carboxylate, we can refer to similar compounds for general insights:
| Property | Value (Similar Compounds) |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₂ (Expected) |
| Molecular Weight | Approximately 262 g/mol (Similar Compounds) |
| Solubility | Soluble in organic solvents, limited in water |
| Potential Applications | Medicinal chemistry, pharmaceutical synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume